molecular formula C16H25NO2 B8224433 4-(Dibutylamino)-2-methoxybenzaldehyde

4-(Dibutylamino)-2-methoxybenzaldehyde

Cat. No.: B8224433
M. Wt: 263.37 g/mol
InChI Key: UXJSJRDEGZSYRK-UHFFFAOYSA-N
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Description

4-(Dibutylamino)-2-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a dibutylamino group and a methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dibutylamino)-2-methoxybenzaldehyde typically involves the condensation of 2-methoxybenzaldehyde with dibutylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Dibutylamino)-2-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(Dibutylamino)-2-methoxybenzoic acid.

    Reduction: 4-(Dibutylamino)-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Dibutylamino)-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of dyes and pigments.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the production of materials with specific optical properties, such as fluorescent dyes for imaging applications.

Mechanism of Action

The mechanism of action of 4-(Dibutylamino)-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, potentially resulting in biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-2-methoxybenzaldehyde: Similar structure but with dimethylamino instead of dibutylamino group.

    4-(Diethylamino)-2-methoxybenzaldehyde: Similar structure but with diethylamino instead of dibutylamino group.

    4-(Dipropylamino)-2-methoxybenzaldehyde: Similar structure but with dipropylamino instead of dibutylamino group.

Uniqueness

4-(Dibutylamino)-2-methoxybenzaldehyde is unique due to the presence of the dibutylamino group, which imparts distinct steric and electronic properties compared to its dimethyl, diethyl, and dipropyl analogs. These differences can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

4-(dibutylamino)-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-6-10-17(11-7-5-2)15-9-8-14(13-18)16(12-15)19-3/h8-9,12-13H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJSJRDEGZSYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In 20 ml of 1-methyl-2-pyrrolidone were dissolved 2.49 g (9.9 mmol) of 4-dibutylamino-2-hydroxybenzaldehyde and 3.5 g (24.6 mmol) of methyl iodide. To this mixture was added 4.1 g (29.7 mmol) of anhydrous potassium carbonate and the mixture was stirred with heating at 50° C. for 2 hours. After the reaction mixture was added to water, extraction with ethyl acetate, washing with a saturated saline solution, drying over anhydrous sodium sulfate, and concentration were performed. The residue was purified by silica gel column chromatography to give 2.58 g of a colorless oily matter (yield: 98.1%).
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4.1 g
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reactant
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2.49 g
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3.5 g
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20 mL
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